(-)-Fucose-13C

Description

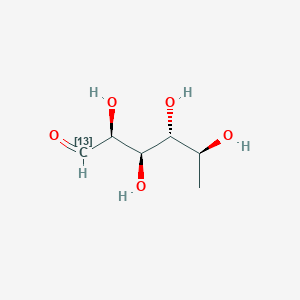

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O5 |

|---|---|

Molecular Weight |

165.15 g/mol |

IUPAC Name |

(2S,3R,4R,5S)-2,3,4,5-tetrahydroxy(113C)hexanal |

InChI |

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m0/s1/i2+1 |

InChI Key |

PNNNRSAQSRJVSB-ZAHPDWKSSA-N |

Isomeric SMILES |

C[C@@H]([C@H]([C@H]([C@@H]([13CH]=O)O)O)O)O |

Canonical SMILES |

CC(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is (-)-Fucose-13C and its chemical properties

For researchers, scientists, and professionals in drug development, understanding the nuances of isotopically labeled compounds is paramount for advancing modern biomedical research. This guide provides a comprehensive overview of (-)-Fucose-13C, a stable isotope-labeled form of the deoxyhexose sugar L-fucose. Given the critical roles of fucosylated glycans in a myriad of biological processes—from selectin-mediated leukocyte adhesion to host-microbe interactions—this compound serves as an invaluable tool for metabolic labeling, flux analysis, and nuclear magnetic resonance (NMR) based structural studies.[1]

Core Chemical and Physical Properties

This compound, also known as 6-Deoxy-L-galactose-1-13C, is chemically identical to its naturally abundant counterpart, save for the specific incorporation of a carbon-13 isotope at the C1 position. This isotopic enrichment provides a distinct spectroscopic signature, enabling its tracing and detection in complex biological systems.

| Property | Value | Source |

| Molecular Formula | 13CC5H12O5 | |

| Molecular Weight | 165.15 g/mol | [2] |

| Exact Mass | 165.07182831 Da | [2] |

| Isotopic Purity | 99 atom % 13C | |

| Physical Form | Solid | |

| CAS Number | 83379-38-8 | |

| InChI Key | PNNNRSAQSRJVSB-ZAHPDWKSSA-N | |

| SMILES String | C--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--[13CH]=O |

Synthesis and Isotopic Labeling

The synthesis of this compound involves the introduction of a carbon-13 label into the L-fucose scaffold. While specific, detailed proprietary synthesis protocols are not always publicly available, a general and efficient chemoenzymatic method can be employed for the preparative-scale synthesis of GDP-fucose derivatives, which can be adapted for isotopic labeling.[3] This approach leverages a bifunctional enzyme, L-fucokinase/GDP-fucose pyrophosphorylase (FKP), which converts L-fucose to GDP-L-fucose via a fucose-1-phosphate intermediate.[3]

To produce this compound, a 13C-labeled precursor would be introduced at an appropriate step in a synthetic route. A plausible synthetic strategy starts from a more readily available carbohydrate, such as D-mannose.[4]

A simplified, conceptual workflow for the synthesis is outlined below.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary analytical technique for characterizing this compound and for studying its incorporation into glycans. The presence of the 13C label at a specific position allows for a range of powerful 1D and 2D NMR experiments.

Sample Preparation:

-

Dissolve 1-5 mg of this compound in 0.5 mL of deuterium oxide (D2O).

-

Transfer the solution to a 5 mm NMR tube.

-

For quantitative experiments, ensure complete dissolution and consider the use of an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).

1D 13C NMR Spectroscopy:

-

Objective: To confirm the position and enrichment of the 13C label.

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Temperature: 298 K (25 °C)[5]

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

-

Relaxation Delay (d1): 5 seconds for full relaxation of carbonyl groups.[6]

-

Acquisition Time (aq): At least 1 second.[6]

-

Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 1024 or more).

-

-

Expected Chemical Shift: The anomeric carbon (C1) of L-fucose in its pyranose forms appears in the region of 90-100 ppm.[7] The specific position of the 13C-labeled C1 will be significantly enhanced.

2D [1H,13C]-HSQC Spectroscopy:

-

Objective: To correlate the 13C-labeled carbon with its attached proton(s), confirming the isotopic labeling site and aiding in the structural elucidation of fucosylated glycans.

-

Spectrometer: 400 MHz or higher field NMR spectrometer.[5]

-

Parameters:

-

Temperature: 298 K (25 °C)[5]

-

Pulse Program: Standard heteronuclear single quantum coherence pulse sequence (e.g., hsqcedetgpsisp2.3).

-

Spectral Widths: Optimized for the proton and carbon chemical shift ranges.

-

Number of Increments in F1 (13C): 256 or more for good resolution.

-

Number of Scans (ns): 8-16 per increment.

-

-

Data Analysis: The resulting spectrum will show a cross-peak correlating the chemical shift of the 13C-labeled C1 with the chemical shift of its attached proton (H1).

Applications in Research

This compound is a powerful tool for tracing the metabolic fate of fucose in cellular systems. It is used to investigate the de novo and salvage pathways of GDP-fucose biosynthesis.[8][9]

Metabolic Labeling and Glycosylation Analysis

In this application, cells are cultured in a medium supplemented with this compound. The labeled fucose is taken up by the cells and incorporated into newly synthesized glycans via the salvage pathway.[9] These labeled glycans can then be analyzed by mass spectrometry or NMR to study glycan structure, function, and dynamics.

Caption: Workflow for metabolic labeling using this compound.

Role in Biological Pathways

Fucose is an essential component of many important glycan structures, including the sialyl Lewis X (sLex) antigen, which is a critical ligand for selectin proteins involved in inflammation and cancer metastasis. The biosynthesis of GDP-fucose, the activated sugar nucleotide required for fucosylation, occurs via two main pathways: the de novo pathway, which converts GDP-mannose to GDP-fucose, and the salvage pathway, which utilizes free fucose from extracellular sources or lysosomal degradation.[8]

Caption: The de novo and salvage pathways for GDP-fucose biosynthesis.

By using this compound, researchers can specifically probe the flux through the salvage pathway and its contribution to the total cellular pool of GDP-fucose. This is particularly important in studying diseases where fucosylation is altered, such as in certain cancers and congenital disorders of glycosylation.[8][10]

References

- 1. This compound | CAS#:83379-38-8 | Chemsrc [chemsrc.com]

- 2. This compound-1 | C6H12O5 | CID 131885692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. promathmedia.wordpress.com [promathmedia.wordpress.com]

- 5. bmse000036 L-(-)-Fucose at BMRB [bmrb.io]

- 6. researchgate.net [researchgate.net]

- 7. Conformational properties of l-fucose and the tetrasaccharide building block of the sulfated l-fucan from Lytechinus variegatus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Technical Guide to (-)-Fucose-13C: Properties, Applications, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (-)-Fucose-13C, a stable isotope-labeled form of the monosaccharide L-fucose. This document covers its chemical properties, with a focus on the different isotopologues available, and details its applications in metabolic research, particularly in the field of glycobiology and drug development. Experimental protocols and relevant biological pathways are also described to provide a comprehensive resource for laboratory use.

Quantitative Data of this compound Isotopologues

(-)-Fucose, also known as L-Fucose, is a deoxyhexose sugar that plays a critical role in various biological processes, including cell adhesion, signaling, and immune responses.[1] The 13C-labeled versions of L-fucose are invaluable tools for tracing its metabolic fate. The CAS number and molecular weight of this compound vary depending on the position and number of carbon-13 atoms incorporated into the molecule. Below is a summary of the common isotopologues.

| Common Name | CAS Number | Molecular Weight ( g/mol ) | Molecular Formula |

| L-Fucose-1-13C | 83379-38-8 | 165.15 | ¹³CC₅H₁₂O₅ |

| L-[6-13C]fucose | 478518-51-3 | 165.15 | ¹³CC₅H₁₂O₅ |

| L-Fucose-13C6 | 478518-52-4 | 170.11 | ¹³C₆H₁₂O₅ |

Note: The term "this compound" can be ambiguous. Researchers should specify the exact isotopologue when ordering or reporting results.

Experimental Applications and Protocols

The primary application of this compound is in metabolic labeling studies, which allow researchers to trace the incorporation of fucose into glycoconjugates and to quantify metabolic fluxes.

13C-Metabolic Flux Analysis (13C-MFA)

13C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. By supplying cells with a 13C-labeled substrate, such as a specific isotopologue of fucose, researchers can track the distribution of the 13C label into various metabolites.[2][3] This information, combined with mass spectrometry (MS) or nuclear magnetic resonance (NMR) analysis and computational modeling, provides a detailed map of cellular metabolism.[2][4]

Experimental Protocol Outline for 13C-MFA using L-Fucose-13C:

-

Cell Culture: Cells of interest are cultured in a defined medium.

-

Tracer Experiment: The standard fucose in the medium is replaced with a known concentration of the desired L-Fucose-13C isotopologue. The cells are grown until they reach a metabolic and isotopic steady state.[5]

-

Metabolite Extraction: Intracellular metabolites are extracted from the cells. For analysis of fucosylated glycans, proteins may be harvested and subjected to hydrolysis to release the monosaccharides.

-

Isotopic Labeling Measurement: The extracted metabolites are analyzed by MS or NMR to determine the mass isotopologue distribution (MID), which reveals the extent and position of 13C incorporation.[6]

-

Flux Estimation: The MID data is fed into a metabolic model to computationally estimate the intracellular metabolic fluxes.[3]

-

Statistical Analysis: A statistical analysis is performed to assess the goodness-of-fit and to determine the confidence intervals of the estimated fluxes.[7]

Metabolic Labeling of Fucosylated Glycoproteins

This technique is used to identify and characterize fucosylated glycoproteins. While often performed with fucose analogs bearing reporter tags (like alkynes or azides for click chemistry), 13C-labeled fucose can be used to specifically track the incorporation of fucose into glycoproteins via mass spectrometry.[8][9][10]

Experimental Protocol Outline for Metabolic Labeling:

-

Cell Culture and Labeling: Cells are cultured in a medium containing the L-Fucose-13C isotopologue for a defined period.

-

Protein Extraction and Glycoprotein Enrichment: Total proteins are extracted from the cells. Fucosylated glycoproteins can be enriched using lectin affinity chromatography.

-

Proteolysis and Glycan Release: The proteins are digested into peptides, and the N-linked or O-linked glycans are enzymatically or chemically released.

-

Mass Spectrometry Analysis: The released glycans or the glycopeptides are analyzed by high-resolution mass spectrometry to identify the glycans that have incorporated the 13C label and to pinpoint the sites of fucosylation.[11]

Signaling and Metabolic Pathways

L-fucose is metabolized through two main pathways: the de novo synthesis pathway and the salvage pathway. Understanding these pathways is crucial for designing and interpreting metabolic labeling experiments with this compound.

Fucose Metabolism Pathways

The de novo pathway synthesizes GDP-L-fucose from GDP-D-mannose. The salvage pathway utilizes free L-fucose from the extracellular environment or from lysosomal degradation of glycoconjugates, converting it to GDP-L-fucose.[12] L-Fucose-13C supplied to cells is primarily metabolized through the salvage pathway.

Experimental Workflow for 13C-MFA

The following diagram illustrates a typical workflow for a 13C-Metabolic Flux Analysis experiment.

Conclusion

This compound is a versatile and powerful tool for researchers in glycobiology, metabolic engineering, and drug development. Its use in metabolic flux analysis and metabolic labeling studies provides detailed insights into the complex roles of fucose in cellular processes. The choice of the specific 13C-isotopologue is critical and should be based on the experimental goals. The protocols and pathways outlined in this guide provide a solid foundation for the successful application of this compound in research.

References

- 1. This compound | CAS#:83379-38-8 | Chemsrc [chemsrc.com]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 8. Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic labeling of fucosylated glycoproteins in Bacteroidales species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic labeling of fucosylated glycans in developing zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. mdpi.com [mdpi.com]

(-)-Fucose-13C: A Technical Guide to Synthesis and Commercial Availability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and commercial availability of (-)-Fucose-13C, a critical tool for researchers in glycoscience, drug development, and molecular imaging. This isotopically labeled monosaccharide allows for the precise tracking of fucose metabolism and its role in various biological processes.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily categorized as chemical synthesis and chemoenzymatic synthesis. The choice of method depends on the desired scale, isotopic labeling pattern, and available resources.

Chemical Synthesis from D-Mannose

A common chemical synthesis strategy involves the conversion of the readily available D-mannose to L-fucose. This multi-step process leverages stereoselective reactions to achieve the desired epimerization and deoxygenation.

Experimental Protocol: Synthesis of L-Fucose from D-Mannose

This protocol is based on the principles described by Gesson et al.[1]. It is important to note that this is a generalized procedure and may require optimization. The introduction of the 13C label would typically be achieved by using a 13C-labeled starting material or reagent at a key step, for instance, using 13C-methyl iodide in a Grignard reaction to introduce the C6 methyl group.

-

Protection of D-Mannose: D-mannose is first protected to form a bis-acetonide derivative. This directs the subsequent reactions to the desired positions.

-

Oxidative Cleavage: The terminal glycol is selectively cleaved using an oxidizing agent like sodium periodate.

-

Chain Extension with 13C-labeled Reagent: A Grignard reaction with 13C-methylmagnesium iodide introduces the 13C-labeled methyl group at the C6 position. This step is crucial for the isotopic labeling.

-

Deprotection and Cyclization: The protecting groups are removed, and the molecule is induced to cyclize, forming the L-fucofuranose ring.

-

Purification: The final product, this compound, is purified using chromatographic techniques.

Quantitative Data: Chemical Synthesis

| Parameter | Value | Reference |

| Overall Yield | Variable, typically in the range of 20-40% | [1] |

| Isotopic Purity | >98% | Dependent on the purity of the 13C reagent |

Chemoenzymatic Synthesis

Chemoenzymatic methods offer a more efficient and stereospecific alternative to purely chemical synthesis. These methods utilize enzymes to catalyze key transformation steps, often resulting in higher yields and purity. A prominent chemoenzymatic route involves the use of L-fucokinase/GDP-fucose pyrophosphorylase (FKP).

Experimental Protocol: Chemoenzymatic Synthesis of GDP-L-fucose-13C

This protocol is adapted from the work of Wang et al. (2009) for the synthesis of GDP-fucose derivatives[2][3][4][5]. To synthesize this compound, one would start with commercially available L-Fucose-1-13C and use the enzymatic machinery to produce the activated sugar nucleotide, which is often the form used in biological assays.

-

Reaction Setup: In a buffered solution (e.g., 100 mM Tris-HCl, pH 7.5), combine L-fucose-1-13C, ATP, GTP, and MgSO4.

-

Enzymatic Conversion: Add the bifunctional enzyme L-fucokinase/GDP-fucose pyrophosphorylase (FKP) and inorganic pyrophosphatase. The FKP enzyme first phosphorylates L-fucose-1-13C to fucose-1-phosphate-1-13C and then converts it to GDP-L-fucose-1-13C.

-

Incubation: Incubate the reaction mixture at 37°C for several hours.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification: The resulting GDP-L-fucose-1-13C can be purified using anion-exchange chromatography.

Quantitative Data: Chemoenzymatic Synthesis

| Parameter | Value | Reference |

| Yield of GDP-fucose derivatives | Up to 90% | [3] |

| Specific Activity of FKP | 4.5 units/mg protein | [2] |

Commercial Availability of this compound

This compound is commercially available from several specialized chemical suppliers. The product is typically offered with high isotopic and chemical purity, suitable for research applications.

Table of Commercial Suppliers and Product Specifications

| Supplier | Product Name | Isotopic Purity | Chemical Purity | Available Labeling |

| Sigma-Aldrich (MilliporeSigma) | L-Fucose-1-13C | 99 atom % 13C | ≥98% (HPLC) | 1-13C |

| Omicron Biochemicals, Inc. | L-[1-13C]fucose | ≥98% | Not specified | 1-13C, 5-13C |

| Biosynth | L-[1-13C]Fucose | Not specified | Not specified | 1-13C |

| Cambridge Isotope Laboratories, Inc. | L-Fucose-1-13C | 99% | >98% | 1-13C, U-13C6 |

| IsoSciences | L-Fucose-1-13C | 99% | >98% | 1-13C |

Note: Pricing is subject to change and should be confirmed with the respective suppliers. "U" denotes uniform labeling.

Role of Fucosylation in Signaling Pathways

Fucosylation, the enzymatic addition of fucose to glycans, plays a critical role in modulating various signaling pathways implicated in development, immunity, and disease. The use of this compound allows researchers to trace the metabolic fate of fucose and its incorporation into glycoproteins that are key components of these pathways.

De Novo and Salvage Pathways for GDP-Fucose Biosynthesis

Cells synthesize the activated fucose donor, GDP-L-fucose, through two primary pathways: the de novo pathway and the salvage pathway. Understanding these pathways is crucial for interpreting data from studies using 13C-labeled fucose.

Caption: De Novo and Salvage Pathways for GDP-L-Fucose Biosynthesis.

Fucosylation in Notch Signaling

O-fucosylation of Notch receptors by Protein O-fucosyltransferase 1 (POFUT1) is essential for proper Notch signaling, which governs cell fate decisions during development. The addition of fucose to epidermal growth factor-like (EGF) repeats on the Notch extracellular domain is critical for ligand binding.

References

The Synthesis of a Critical Sugar Donor: A Technical Guide to GDP-Fucose Biosynthesis for Fucosylation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosylation, the enzymatic addition of a fucose sugar to glycans, proteins, and lipids, is a pivotal post-translational modification that governs a vast array of biological processes. From immune responses and cell adhesion to signal transduction and cancer progression, the precise placement of fucose residues dictates molecular function and cellular fate. The universal donor for these reactions is Guanosine Diphosphate-L-fucose (GDP-fucose). A thorough understanding of its biosynthesis is therefore fundamental for any investigation into the roles of fucosylation in health and disease. This technical guide provides an in-depth overview of the GDP-fucose biosynthetic pathways, quantitative data, experimental protocols, and the key signaling cascades it influences, serving as a comprehensive resource for researchers in the field.

Core Biosynthetic Pathways of GDP-Fucose

In mammalian cells, the cytosolic pool of GDP-fucose is maintained by two distinct routes: the predominant de novo pathway and a secondary salvage pathway.[1][2]

The De Novo Pathway

The de novo pathway is the primary source of GDP-fucose, accounting for approximately 90% of the total cellular pool under normal conditions.[2][3] This pathway converts GDP-D-mannose into GDP-L-fucose through a series of two enzymatic steps.[2][4]

-

Dehydration of GDP-mannose: The first and rate-limiting step is catalyzed by GDP-mannose 4,6-dehydratase (GMD) . This enzyme converts GDP-D-mannose to the intermediate GDP-4-keto-6-deoxymannose.[5][6][7]

-

Epimerization and Reduction: The second and third reactions are carried out by a single bifunctional enzyme, GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (FX or TSTA3) .[3][5] This enzyme first epimerizes the intermediate at carbons 3 and 5 and then reduces the keto group at carbon 4 in an NADPH-dependent manner to yield the final product, GDP-L-fucose.[5][8]

The Salvage Pathway

The salvage pathway provides a secondary route for GDP-fucose synthesis, utilizing free L-fucose that can be sourced exogenously (from the extracellular environment) or endogenously (from the lysosomal degradation of fucosylated glycoconjugates).[2][9] While contributing only about 10% to the total GDP-fucose pool under standard conditions, this pathway can become the primary source when external fucose is abundant.[3][10]

-

Phosphorylation of Fucose: Free L-fucose is first phosphorylated by fucokinase (FCSK) to produce fucose-1-phosphate.[11]

-

GDP-Fucose Formation: GDP-L-fucose pyrophosphorylase (FPGT) then catalyzes the reaction between fucose-1-phosphate and guanosine triphosphate (GTP) to generate GDP-L-fucose.[1][11]

The interplay between these two pathways is tightly regulated. High concentrations of exogenous fucose can suppress the de novo pathway, making the salvage pathway the dominant source of GDP-fucose.[10]

Figure 1: Overview of the de novo and salvage pathways for GDP-L-fucose biosynthesis.

Quantitative Data on GDP-Fucose Synthesis

The concentration of intracellular GDP-fucose is a critical determinant of cellular fucosylation capacity. Studies using knockout (KO) cell lines have provided valuable quantitative insights into the contributions of the biosynthetic pathways.

| Cell Line | Condition | Intracellular GDP-fucose (µM) | Key Finding | Reference |

| HEK293T Wild-Type | No Supplementation | ~10 - 50 | Baseline level of GDP-fucose. | [12][13] |

| + 5 mM Fucose (24h) | ~500 | External fucose significantly boosts the GDP-fucose pool via the salvage pathway. | [13] | |

| GMDS-KO | No Supplementation | ~3 | Inactivation of the first enzyme in the de novo pathway drastically reduces GDP-fucose. | [13] |

| + 5 mM Fucose (24h) | ~500 | The salvage pathway fully compensates for the loss of de novo synthesis when fucose is supplied. | [13] | |

| TSTA3-KO (FX-KO) | No Supplementation | 0 | Complete loss of the de novo pathway leads to undetectable GDP-fucose. | [3] |

| + Fucose | >500 | Fucose supplementation in TSTA3-KO cells leads to even higher GDP-fucose levels than in supplemented wild-type cells. | [13] | |

| FCSK-KO | No Supplementation | No significant change | Inactivation of the salvage pathway has little effect on baseline GDP-fucose levels. | [3] |

| + Fucose | No significant change | Cells lacking fucokinase cannot utilize external fucose to increase the GDP-fucose pool. | [3] |

Experimental Protocols

Chemoenzymatic Synthesis of GDP-L-Fucose

This protocol describes a one-pot, multi-enzyme cascade for the gram-scale production of GDP-fucose, leveraging the salvage pathway enzymes.[14] This method is highly efficient for generating the substrate needed for fucosylation studies.

Materials:

-

L-fucose

-

Guanosine triphosphate (GTP)

-

Adenosine triphosphate (ATP)

-

Polyphosphate (PolyP)

-

Recombinant L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP) from Bacteroides fragilis

-

Recombinant polyphosphate kinase (PPK)

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 20 mM MgCl₂)

Procedure:

-

Set up the reaction mixture in the reaction buffer containing L-fucose, a catalytic amount of GTP, and an ATP regeneration system (catalytic ATP and stoichiometric PolyP).

-

Initiate the reaction by adding the enzymes FKP and PPK.

-

Incubate the reaction at an optimal temperature (e.g., 37°C) with gentle agitation.

-

Monitor the reaction progress using methods like HPLC to track the conversion of GTP to GDP-fucose.

-

Upon completion, terminate the reaction by heat inactivation or addition of a quenching agent.

-

Purify the resulting GDP-fucose using anion-exchange chromatography.

Figure 2: Workflow for the chemoenzymatic synthesis of GDP-L-fucose.

Quantification of Intracellular GDP-Fucose by LC-MS/MS

This protocol provides a method for accurately measuring GDP-fucose levels in cell lysates.[15]

Materials:

-

Cultured cells (e.g., HEK293T)

-

Ice-cold 50% acetonitrile solution

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Cell Lysis: Harvest cultured cells and immediately quench metabolic activity by adding an ice-cold 50% acetonitrile solution. Lyse the cells by sonication or freeze-thaw cycles.

-

Extraction: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the nucleotide sugars.

-

LC-MS/MS Analysis:

-

Inject the supernatant into the LC-MS/MS system.

-

Separate the nucleotide sugars using a suitable liquid chromatography method (e.g., reversed-phase or HILIC).

-

Detect and quantify GDP-fucose using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, based on its specific precursor-to-product ion transition.

-

-

Quantification: Determine the concentration of GDP-fucose by comparing its peak area to a standard curve generated with known concentrations of a GDP-fucose standard.

Fucosylation and its Impact on Cellular Signaling

GDP-fucose is the essential substrate for all fucosyltransferases (FUTs), the enzymes that catalyze the transfer of fucose to acceptor molecules in the Golgi apparatus.[1] The resulting fucosylated glycans play critical roles in modulating key signaling pathways implicated in development and disease.

Key Signaling Pathways Regulated by Fucosylation:

-

Notch Signaling: O-fucosylation, the direct attachment of fucose to serine or threonine residues on proteins, is critical for the function of the Notch receptor. This modification, catalyzed by Protein O-fucosyltransferase 1 (POFUT1), is essential for proper Notch ligand binding and subsequent signaling, which controls cell fate decisions during development.[16][17]

-

TGF-β Signaling: Core fucosylation (the addition of an α-1,6-linked fucose to the innermost GlcNAc of N-glycans), is catalyzed by FUT8. Core fucosylation of the TGF-β receptor has been shown to enhance its signaling, promoting processes like the epithelial-mesenchymal transition (EMT) in cancer cells.[16][18]

-

EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is a heavily glycosylated protein. Changes in its fucosylation status, including both core and terminal fucosylation, can alter receptor dimerization, conformation, and downstream signaling, impacting cell proliferation and survival.[19]

Figure 3: Modulation of key signaling pathways by fucosylation.

Conclusion

The biosynthesis of GDP-fucose is a central process that fuels the entire fucosylation machinery of the cell. The balance between the de novo and salvage pathways provides a flexible system for maintaining the necessary pool of this critical sugar donor. For researchers and drug development professionals, a deep understanding of these pathways, coupled with robust methods for GDP-fucose synthesis and quantification, is essential. Targeting the enzymes of GDP-fucose biosynthesis or modulating the fucosylation of specific signaling receptors represents a promising frontier for the development of novel therapeutics for cancer and inflammatory diseases. This guide provides the foundational knowledge and practical methodologies to empower such investigations.

References

- 1. Reactome | GDP-fucose biosynthesis [reactome.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pathway: DE NOVO GDP-FUCOSE BIOSYNTHESIS [flybase.org]

- 5. researchgate.net [researchgate.net]

- 6. genecards.org [genecards.org]

- 7. GDP-mannose 4,6-dehydratase - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. rupress.org [rupress.org]

- 11. Differential gene expression of GDP-L-fucose-synthesizing enzymes, GDP-fucose transporter and fucosyltransferase VII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]

- 13. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]

- 14. researchgate.net [researchgate.net]

- 15. Biosynthesis of GDP-fucose and Other Sugar Nucleotides in the Blood Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Exploring the diverse biological significance and roles of fucosylated oligosaccharides [frontiersin.org]

- 17. Protein O-Fucosylation: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Core fucosylation and its roles in gastrointestinal glycoimmunology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification of α1,2-fucosylated signaling and adhesion molecules in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Role of fucosylation in cell signaling pathways

An In-depth Technical Guide to the Role of Fucosylation in Cell Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fucosylation, the enzymatic addition of a fucose sugar to glycans, is a critical post-translational modification that profoundly influences a vast array of biological processes. This guide provides a comprehensive technical overview of the pivotal roles fucosylation plays in modulating key cell signaling pathways. It details the molecular mechanisms by which different types of fucosylation—core, terminal, and O-linked—regulate receptor activation, ligand binding, and downstream signal transduction. We explore the impact of fucosylation on major pathways including TGF-β, EGFR, Notch, and Integrin signaling, which are central to cell fate, proliferation, and adhesion. Furthermore, we examine the well-established role of core fucosylation in antibody effector functions, a crucial consideration in the development of therapeutic monoclonal antibodies. This document synthesizes quantitative data into comparative tables, provides detailed experimental protocols for studying fucosylation, and utilizes diagrams to visually represent complex pathways and workflows, serving as an essential resource for researchers and professionals in the field.

Core Concepts in Fucosylation

Fucosylation is catalyzed by a family of enzymes called fucosyltransferases (FUTs), which transfer L-fucose from a donor substrate (GDP-fucose) to an acceptor molecule, typically a glycoprotein or glycolipid.[1][2] The specific linkage of the fucose residue dictates its functional consequence.

-

Core Fucosylation (α1,6-fucosylation): This involves the addition of fucose via an α1,6-linkage to the innermost N-acetylglucosamine (GlcNAc) residue of an N-linked glycan.[3] In mammals, this reaction is exclusively catalyzed by α1,6-fucosyltransferase (FUT8).[3][4] Core fucosylation is known to regulate the conformation and function of numerous glycoproteins, including growth factor receptors and antibodies.[3][5]

-

Terminal Fucosylation (α1,2, α1,3, and α1,4-fucosylation): This process adds fucose to the outer arms of glycan chains. These modifications are responsible for the synthesis of important structures like the Lewis and ABO blood group antigens.[6][7] Various FUTs, including FUT1-7 and FUT9-11, are responsible for these linkages, and they play significant roles in cell adhesion and recognition.[6]

-

O-Fucosylation: Fucose is directly attached to serine or threonine residues within epidermal growth factor (EGF)-like repeats of proteins.[8] This modification is catalyzed by Protein O-fucosyltransferase 1 (POFUT1) and is essential for the proper function of the Notch signaling pathway.[8][9]

Fucosylation in Key Signaling Pathways

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is fundamental in regulating processes like cell growth, differentiation, and epithelial-to-mesenchymal transition (EMT). Core fucosylation of the TGF-β receptors (TβRI and TβRII) by FUT8 is crucial for proper signal transduction.[10][11] The absence of core fucose on these receptors leads to a deficiency in TGF-β1 binding and subsequent downstream signaling, including the phosphorylation of Smad2.[10][11] Studies in FUT8-deficient mice have shown that this defect results in phenotypes consistent with impaired TGF-β signaling, such as emphysema-like changes in the lungs.[10][11] Interestingly, TGF-β signaling can, in turn, upregulate the expression of the GDP-fucose transporter, suggesting a potential feedback loop to ensure the availability of the substrate for fucosylation.[12][13]

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. Core fucosylation regulates epidermal growth factor receptor-mediated intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FUT8 Alpha-(1,6)-Fucosyltransferase in Cancer [mdpi.com]

- 5. The “less-is-more” in therapeutic antibodies: Afucosylated anti-cancer antibodies with enhanced antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Diverse Contributions of Fucose Linkages in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Exploring the diverse biological significance and roles of fucosylated oligosaccharides [frontiersin.org]

- 8. pnas.org [pnas.org]

- 9. Roles of Pofut1 and O-Fucose in Mammalian Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The search for glycan function: Fucosylation of the TGF-β1 receptor is required for receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of glycosylation in TGF-β signaling and epithelial-to-mesenchymal transition in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transforming Growth Factor β Signaling Upregulates the Expression of Human GDP-Fucose Transporter by Activating Transcription Factor Sp1 | PLOS One [journals.plos.org]

- 13. Transforming growth factor β signaling upregulates the expression of human GDP-fucose transporter by activating transcription factor Sp1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of Fucosylation and Isotopic Tracing

An In-depth Technical Guide on the Applications of (-)-Fucose-¹³C in Glycobiology Research

For Researchers, Scientists, and Drug Development Professionals

Fucosylation, the enzymatic addition of a fucose sugar to proteins and lipids, is a critical post-translational modification that profoundly influences a vast array of biological processes.[1] This modification is essential for cellular signaling, cell adhesion, immune responses, and development.[1] Aberrant fucosylation is a well-established hallmark of various diseases, particularly cancer, where it is often associated with metastasis and poor prognosis.[2] Consequently, the ability to accurately track and quantify changes in fucosylation is paramount for both fundamental research and the development of novel diagnostics and therapeutics.

(-)-Fucose-¹³C is a stable, non-radioactive, isotopically labeled version of L-fucose. When introduced to cells, it is processed through the fucose salvage pathway and incorporated into newly synthesized glycoconjugates.[3] This "heavy" fucose acts as a tracer, allowing researchers to distinguish and quantify de novo fucosylation against the pre-existing background using sensitive analytical techniques like mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Core Applications in Glycobiology

Metabolic Labeling and Mass Spectrometry (MS)

The combination of metabolic labeling with (-)-Fucose-¹³C and mass spectrometry is a powerful strategy for quantitative glycoproteomics. Cells cultured in the presence of ¹³C-fucose incorporate it into their glycans. When analyzed by MS, the fucosylated peptides and glycans exhibit a predictable mass shift corresponding to the number of incorporated ¹³C atoms, enabling their differentiation from unlabeled counterparts.[5][6]

This approach facilitates the precise quantification of changes in fucosylation levels between different experimental conditions, such as comparing cancer cells to healthy controls or evaluating the effect of a drug candidate.[7] The workflow typically involves protein extraction, enzymatic digestion (e.g., with trypsin), followed by Liquid Chromatography-Mass Spectrometry (LC-MS) analysis to identify and quantify thousands of fucosylated glycopeptides in a single experiment.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information on glycans. While inherently less sensitive than MS, the incorporation of a ¹³C label significantly enhances NMR analysis. The ¹³C nucleus is NMR-active, and its presence provides an additional probe for elucidating the complex three-dimensional structures of fucosylated oligosaccharides and determining the specific linkages between sugar units.[8][9][10] This level of detail is crucial for understanding how specific fucosylation patterns modulate protein function and cellular interactions.

Quantitative Data from Isotope Labeling Studies

The following table summarizes representative quantitative data derived from stable isotope labeling experiments in glycobiology, highlighting the precision of these methods.

| Parameter | Value/Range | Experimental Context | Analytical Method | Reference |

| Labeling Efficiency | >98% | ¹³C-labeling of human cancer cells for metabolomics. | LC-HRMS | [11] |

| Core Fucosylation Level (Healthy) | 7.9 ± 1.7% | Core fucosylation of serum transferrin in a healthy human cohort (n=68). | Mass Spectrometry | [12][13] |

| Fucosylation in Cancer Cells | ~10-fold higher | Fucose incorporation on HepG2 (liver cancer) cells vs. HL7702 (normal liver) cells. | ICP-MS | [14] |

| Isotope Incorporation Time | Steady state within hours | ¹³C-glucose labeling shows TCA cycle intermediates reach isotopic steady state in several hours. | Mass Spectrometry | [15] |

Key Experimental Protocols

Protocol for Metabolic Labeling of Cultured Cells

Objective: To incorporate (-)-Fucose-¹³C into the glycoconjugates of mammalian cells for downstream analysis.

Materials:

-

Mammalian cell line of interest (e.g., HEK293, cancer cell lines)

-

Standard cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS), dialyzed if necessary

-

(-)-Fucose-¹³C (powder, >99% isotopic purity)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Methodology:

-

Cell Culture: Plate cells in appropriate culture vessels and grow to ~70-80% confluency under standard conditions (37°C, 5% CO₂).

-

Prepare Labeling Medium: Aseptically prepare the cell culture medium supplemented with (-)-Fucose-¹³C. A final concentration of 50-100 µM is a common starting point, but should be optimized for the specific cell line and experimental goals.

-

Labeling: Aspirate the standard medium, wash the cells once with sterile PBS, and replace it with the prepared ¹³C-fucose labeling medium.

-

Incubation: Culture the cells in the labeling medium for 24 to 72 hours. The optimal duration depends on the turnover rate of the glycoproteins of interest. For many proteins, this duration is sufficient to achieve a high degree of labeling.[6]

-

Cell Harvest:

-

Aspirate the labeling medium and wash the cell monolayer twice with ice-cold PBS.

-

Add ice-cold lysis buffer to the plate, and incubate on ice for 20-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

-

Lysate Processing: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Quantification and Storage: Collect the supernatant. Determine the protein concentration using a standard method (e.g., BCA assay). Store the clarified lysate at -80°C for subsequent analysis.

Protocol for Protein Digestion for MS-based Glycoproteomics

Objective: To digest labeled protein samples into peptides suitable for LC-MS analysis.

Materials:

-

Protein lysate from the labeling experiment

-

Ammonium bicarbonate (50 mM, pH ~8)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (sequencing grade)

-

Formic acid

-

C18 Solid-Phase Extraction (SPE) cartridges

Methodology:

-

Reduction: To a known amount of protein (e.g., 100 µg) in a microcentrifuge tube, add 50 mM ammonium bicarbonate and DTT to a final concentration of 10 mM. Incubate at 60°C for 1 hour.[7]

-

Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20-25 mM. Incubate in the dark at room temperature for 30-45 minutes.[7]

-

Digestion: Add trypsin at an enzyme-to-protein ratio of 1:40 to 1:50 (w/w). Incubate overnight at 37°C.[7]

-

Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of ~1%. Desalt the peptide mixture using a C18 SPE cartridge following the manufacturer's protocol.

-

Sample Preparation for MS: Dry the desalted peptides in a vacuum centrifuge. Reconstitute the sample in an appropriate buffer (e.g., 0.1% formic acid in water) for LC-MS analysis.

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes in ¹³C-fucose-based glycobiology research.

Caption: Quantitative glycoproteomics workflow using (-)-Fucose-¹³C labeling.

Caption: Metabolic incorporation of (-)-Fucose-¹³C into glycans via the salvage pathway.

Conclusion

(-)-Fucose-¹³C is a versatile and powerful tool for the detailed investigation of fucosylation in complex biological systems. Its application in metabolic labeling enables the dynamic and quantitative analysis of fucosylated glycoconjugates by mass spectrometry and provides critical structural insights through NMR spectroscopy. The protocols and workflows outlined in this guide provide a robust framework for researchers and drug development professionals to dissect the roles of fucosylation in health and disease, ultimately paving the way for the identification of novel biomarkers and the design of targeted therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Exploring the diverse biological significance and roles of fucosylated oligosaccharides [frontiersin.org]

- 3. academic.oup.com [academic.oup.com]

- 4. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Quantitative analysis of core fucosylation of serum proteins in liver diseases by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Conformational properties of l-fucose and the tetrasaccharide building block of the sulfated l-fucan from Lytechinus variegatus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative Assessment of Core Fucosylation for Congenital Disorders of Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (-)-Fucose-¹³C as a Tracer for Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of (-)-Fucose-¹³C as a stable isotope tracer for metabolic flux analysis (MFA). It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret experiments aimed at elucidating the dynamics of fucose metabolism and its impact on cellular glycosylation.

Introduction to Fucose Metabolism and Its Significance

L-fucose is a deoxyhexose sugar that plays a critical role in a wide array of biological processes, including cell adhesion, signaling, and immune responses. Its incorporation into glycoconjugates, such as N-glycans, O-glycans, and glycolipids, is mediated by fucosyltransferases. The resulting fucosylated structures are implicated in both normal physiological functions and pathological conditions, including cancer progression and inflammation.

Mammalian cells utilize two primary pathways for the synthesis of the activated fucose donor, GDP-L-fucose: the de novo pathway and the salvage pathway.[1][2] The de novo pathway synthesizes GDP-fucose from GDP-mannose, while the salvage pathway utilizes free L-fucose from extracellular sources or lysosomal degradation of fucosylated glycoconjugates.[1][2] Understanding the flux through these pathways is crucial for deciphering the regulation of fucosylation and its downstream consequences.

(-)-Fucose-¹³C as a Metabolic Tracer

Stable isotope tracers, such as (-)-Fucose-¹³C, are powerful tools for quantifying the flow of metabolites through metabolic networks. By introducing a ¹³C-labeled substrate into a biological system, researchers can track the incorporation of the heavy isotope into downstream metabolites using mass spectrometry (MS). This information, combined with a stoichiometric model of the metabolic network, allows for the calculation of intracellular metabolic fluxes.[3][4]

(-)-Fucose-¹³C, typically uniformly labeled (¹³C₆), is an ideal tracer for studying the fucose salvage pathway. When supplied to cells, it is taken up and converted to ¹³C-labeled GDP-fucose, which is then used for the fucosylation of glycans. By measuring the extent of ¹³C incorporation into GDP-fucose and fucosylated glycoconjugates, the rate of fucose salvage and utilization can be quantified.

Experimental Design and Workflow

A typical (-)-Fucose-¹³C metabolic flux analysis experiment involves several key steps, from cell culture to data analysis.

Experimental Protocols

1. Cell Culture and Labeling:

-

Cell Lines: A variety of mammalian cell lines can be used, such as HepG2, A549, CaCO₂, HEK293, and CHO cells.[1][5]

-

Culture Medium: Cells are cultured in a standard growth medium appropriate for the cell line. For labeling experiments, a custom medium containing a known concentration of (-)-Fucose-¹³C is used. A typical concentration for labeling is in the range of 50 µM.[1]

-

Labeling Time: The duration of labeling is critical to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant. This time can vary depending on the cell line and experimental conditions and should be determined empirically. A pre-labeling period of several days (e.g., 11 days) can be employed to ensure significant incorporation of the tracer into the glycan pool.[1]

2. Metabolic Quenching and Metabolite Extraction:

-

Quenching: To halt metabolic activity instantaneously, the cell culture medium is rapidly removed, and the cells are washed with an ice-cold quenching solution. A common quenching solution is 60% methanol supplemented with 0.85% (w/v) ammonium bicarbonate at -40°C.[6]

-

Extraction: Intracellular metabolites are extracted using a solvent-based method. A typical procedure involves sequential extractions with 100% methanol followed by water.[6] The resulting extract contains a mixture of polar metabolites, including GDP-fucose.

3. Sample Preparation for Glycan Analysis:

-

To analyze the incorporation of ¹³C-fucose into glycans, glycoproteins are first isolated.

-

N-glycans can be released from glycoproteins enzymatically using PNGase F.

-

The released glycans are then purified, for example, using porous graphitic carbon solid-phase extraction.

4. LC-MS Analysis:

-

Intracellular Metabolites: The extracted intracellular metabolites are separated by liquid chromatography (LC) and analyzed by mass spectrometry (MS). A high-resolution mass spectrometer is essential to resolve the different isotopologues (molecules that differ only in their isotopic composition).

-

Glycans: Released and purified glycans are also analyzed by LC-MS to determine the incorporation of ¹³C-fucose.

5. Data Analysis and Flux Calculation:

-

Isotopologue Distribution Analysis: The raw mass spectrometry data is processed to determine the mass isotopologue distribution (MID) for fucose-containing metabolites, such as GDP-fucose and fucosylated glycans. The MID represents the fractional abundance of each isotopologue.

-

Metabolic Flux Calculation: The experimentally determined MIDs, along with a stoichiometric model of the fucose metabolic network, are used as inputs for flux estimation software (e.g., Metran, OpenFlux, 13CFLUX).[3] This software solves a system of algebraic equations to calculate the intracellular metabolic fluxes that best fit the experimental data.

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from a (-)-Fucose-¹³C tracing experiment.

Table 1: Mass Isotopologue Distribution of Intracellular GDP-Fucose

| Isotopologue | Fractional Abundance (%) |

| M+0 (¹²C) | 15.3 ± 1.2 |

| M+1 | 2.1 ± 0.3 |

| M+2 | 3.5 ± 0.5 |

| M+3 | 5.8 ± 0.7 |

| M+4 | 10.2 ± 1.1 |

| M+5 | 22.5 ± 2.0 |

| M+6 (¹³C₆) | 40.6 ± 3.5 |

Data are presented as mean ± standard deviation (n=3).

Table 2: ¹³C Incorporation into Fucosylated N-Glycans

| Cell Line | Single Fucose Incorporation (M+6) (%) | Dual Fucose Incorporation (M+12) (%) |

| HepG2 | 85.2 ± 4.1 | 72.3 ± 5.5 |

| A549 | 78.9 ± 3.8 | 65.1 ± 4.9 |

| CaCO₂ | 81.5 ± 4.0 | 68.7 ± 5.1 |

| HEK293 | 88.1 ± 4.3 | 75.4 ± 5.8 |

Data from LC-MS analysis of N-glycans after labeling with ¹³C-UL-fucose.[5] M+6 refers to N-glycans with one incorporated ¹³C-fucose molecule, and M+12 refers to those with two.[5]

Signaling Pathways and Logical Relationships

The fucose salvage pathway is a key focus of (-)-Fucose-¹³C tracing studies. Understanding its regulation and interaction with the de novo pathway is crucial.

Conclusion

(-)-Fucose-¹³C is a powerful and specific tracer for dissecting the fucose salvage pathway and its contribution to cellular fucosylation. By combining stable isotope labeling with advanced mass spectrometry and computational modeling, researchers can gain quantitative insights into the regulation of fucose metabolism. This knowledge is invaluable for understanding the roles of fucosylation in health and disease and for the development of novel therapeutic strategies targeting aberrant glycosylation in cancer and other diseases. This guide provides a foundational framework for researchers to embark on such studies, with the understanding that specific experimental parameters will need to be optimized for the biological system under investigation.

References

- 1. Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Incorporation of fucose into glycans independent of the GDP-fucose transporter SLC35C1 preferentially utilizes salvaged over de novo GDP-fucose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Investigating Host-Pathogen Interactions with (-)-Fucose-¹³C: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The intricate dance between hosts and pathogens is often mediated by a complex language of molecular interactions on the cell surface. Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins and lipids, plays a pivotal role in this dialogue. Fucosylation, the addition of the deoxyhexose sugar L-fucose to glycan structures, is a critical modification that influences a wide array of biological processes, from cell adhesion and signaling to immune recognition. In the context of infectious diseases, fucosylated glycans on both host and pathogen cells can act as crucial determinants of infection, immune evasion, and pathogenesis.

This technical guide explores the use of a powerful tool, (-)-Fucose-¹³C, for dissecting these complex host-pathogen interactions. By metabolically incorporating this stable isotope-labeled sugar into the glycans of either the host or the pathogen, researchers can trace the fate of fucosylated molecules, quantify changes in their abundance, and elucidate their roles in infection and immunity. This approach, coupled with advanced mass spectrometry techniques, offers a window into the dynamic glycoproteome at the host-pathogen interface, paving the way for the identification of novel therapeutic targets and diagnostic biomarkers.

Core Concepts: Metabolic Labeling with (-)-Fucose-¹³C

Metabolic labeling with stable isotopes is a robust method for studying the dynamics of cellular processes. In the context of glycosylation, cells are cultured in a medium where a standard monosaccharide is replaced with its stable isotope-labeled counterpart. The cell's natural metabolic machinery then incorporates this "heavy" sugar into newly synthesized glycans.

(-)-Fucose-¹³C is utilized through the fucose salvage pathway. Exogenous fucose is taken up by the cell and converted to GDP-L-fucose, the nucleotide sugar donor for all fucosylation reactions catalyzed by fucosyltransferases. By providing (-)-Fucose-¹³C, all newly fucosylated glycoproteins will be labeled with the heavy isotope, allowing for their differentiation from the pre-existing, unlabeled glycoprotein pool.

Data Presentation: Quantitative Analysis of Fucosylation

A key advantage of using (-)-Fucose-¹³C is the ability to perform quantitative analyses of fucosylated glycoproteins using mass spectrometry. By comparing the signal intensities of the ¹²C (light) and ¹³C (heavy) isotopic peaks of identified glycopeptides, researchers can determine the relative or absolute changes in fucosylation under different experimental conditions, such as during infection.

Below are representative tables illustrating how quantitative data from such experiments can be presented.

Table 1: Relative Abundance of Fucosylated Glycoproteins in Host Cells Upon Pathogen Infection

| Protein ID | Glycopeptide Sequence | Fold Change (Infected/Control) | p-value |

| P12345 | N-linked glycopeptide | 2.5 | 0.001 |

| Q67890 | O-linked glycopeptide | -1.8 | 0.015 |

| ... | ... | ... | ... |

This table summarizes the relative changes in the abundance of specific fucosylated glycopeptides from host cell proteins after infection. A positive fold change indicates increased fucosylation, while a negative fold change suggests a decrease.

Table 2: Turnover Rates of Fucosylated Glycoproteins in Pathogen Cells

| Protein ID | Glycopeptide Sequence | Half-life (hours) | R² |

| B5L3P9 | Surface adhesin | 8.2 | 0.98 |

| A0A0R4J1S5 | Effector protein | 15.6 | 0.95 |

| ... | ... | ... | ... |

This table presents the calculated turnover rates (half-lives) of specific fucosylated glycoproteins on the pathogen surface. This data is crucial for understanding the dynamics of the pathogen's surface glycoproteome.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving (-)-Fucose-¹³C.

Protocol 1: Metabolic Labeling of Host Cells with (-)-Fucose-¹³C

Objective: To label the fucosylated glycoproteins of host cells to study changes upon pathogen infection.

Materials:

-

Host cell line of interest (e.g., A549, Caco-2)

-

Complete cell culture medium

-

Fucose-free cell culture medium

-

(-)-Fucose-¹³C (uniformly labeled)

-

Pathogen of interest

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

Procedure:

-

Cell Culture: Culture host cells to 70-80% confluency in complete medium.

-

Adaptation to Fucose-Free Medium: Wash the cells twice with PBS and replace the complete medium with fucose-free medium. Culture the cells for 24 hours to deplete the intracellular pool of unlabeled fucose.

-

Labeling: Replace the fucose-free medium with fresh fucose-free medium supplemented with (-)-Fucose-¹³C at a final concentration of 50-100 µM. The optimal concentration should be determined empirically for each cell line. Culture the cells for 48-72 hours to allow for efficient incorporation of the label.

-

Infection: For the experimental group, infect the labeled cells with the pathogen of interest at a predetermined multiplicity of infection (MOI). An uninfected control group of labeled cells should be maintained in parallel.

-

Harvesting: At the desired time points post-infection, wash the cells twice with ice-cold PBS and lyse the cells using an appropriate lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

Sample Preparation for Mass Spectrometry: The protein lysates are now ready for downstream processing, including protein reduction, alkylation, digestion (typically with trypsin), and enrichment of glycopeptides prior to mass spectrometry analysis.

Protocol 2: Quantitative Glycoproteomic Analysis by Mass Spectrometry

Objective: To identify and quantify (-)-Fucose-¹³C labeled glycopeptides from cell lysates.

Materials:

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction (SPE) cartridges

-

C18 SPE cartridges

-

Mass spectrometer (e.g., Orbitrap-based) coupled to a nano-liquid chromatography system

Procedure:

-

Protein Reduction and Alkylation:

-

To 100 µg of protein lysate, add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.

-

Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes.

-

-

Protein Digestion:

-

Dilute the sample 4-fold with 50 mM ammonium bicarbonate.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Glycopeptide Enrichment:

-

Condition a HILIC SPE cartridge according to the manufacturer's instructions.

-

Load the tryptic digest onto the cartridge.

-

Wash the cartridge to remove non-glycosylated peptides.

-

Elute the glycopeptides with an appropriate elution buffer (e.g., an aqueous buffer with a low percentage of organic solvent).

-

-

Desalting:

-

Desalt the enriched glycopeptides using a C18 SPE cartridge.

-

-

LC-MS/MS Analysis:

-

Reconstitute the desalted glycopeptides in a suitable solvent for mass spectrometry.

-

Inject the sample onto a nano-LC system coupled to a high-resolution mass spectrometer.

-

Acquire data in a data-dependent acquisition (DDA) mode, selecting for precursor ions with a characteristic oxonium ion (m/z 204.0867 for HexNAc) in their fragmentation spectra to trigger MS/MS scans.

-

-

Data Analysis:

-

Process the raw mass spectrometry data using a specialized glycoproteomics software (e.g., Byonic, MaxQuant with glyco-add-on).

-

Search the data against a relevant protein database, specifying the variable modifications for common glycans and the ¹³C-labeled fucose.

-

Quantify the relative abundance of glycopeptides by comparing the peak areas of the light (¹²C) and heavy (¹³C) isotopic envelopes.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows in the investigation of host-pathogen interactions using (-)-Fucose-¹³C.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of Fucosylation in Cancer Development and Progression

Fucosylation, a critical post-translational modification, involves the attachment of a fucose sugar residue to proteins and lipids. This process is orchestrated by a family of enzymes known as fucosyltransferases (FUTs). In normal physiological processes, fucosylation plays a vital role in cell adhesion, signaling, and immune responses. However, aberrant fucosylation is a well-established hallmark of cancer, profoundly influencing tumor initiation, progression, and metastasis.[1][2] This guide provides a comprehensive overview of the multifaceted role of fucosylation in oncology, detailing its impact on signaling pathways, summarizing quantitative data, and outlining key experimental methodologies for its study.

The Fucosylation Machinery: Enzymes and Linkages

Fucosylation is a complex process regulated by GDP-fucose synthesis pathways (de novo and salvage), GDP-fucose transporters, and a family of 13 fucosyltransferases (FUTs) in humans.[3][4] These enzymes catalyze the transfer of fucose from the donor substrate, GDP-fucose, to various acceptor molecules, creating specific linkages that define the functional outcome. The primary types of fucose linkages with implications in cancer are:

-

α(1,2)-fucosylation: Primarily mediated by FUT1 and FUT2.

-

α(1,3)/α(1,4)-fucosylation: Catalyzed by FUT3, FUT4, FUT5, FUT6, FUT7, and FUT9, leading to the synthesis of Lewis antigens (e.g., Lewis X, Sialyl Lewis X).[2]

-

α(1,6)-fucosylation (Core Fucosylation): The addition of fucose to the innermost GlcNAc residue of N-glycans, a reaction exclusively catalyzed by FUT8.[5]

-

O-fucosylation: The attachment of fucose to serine or threonine residues, mediated by POFUT1 and POFUT2, notably on Notch receptors.[6][7]

Fucosylation's Impact on Cancer Hallmarks

Aberrant fucosylation is not a mere bystander in carcinogenesis; it actively drives key processes that contribute to malignancy.

Tumor Growth and Proliferation: Altered fucosylation on cell surface receptors can lead to their hyperactivation, promoting uncontrolled cell division. For instance, core fucosylation of the Epidermal Growth Factor Receptor (EGFR) by FUT8 enhances its signaling, driving proliferation in several cancers.[5][6] Conversely, in some contexts like certain gastric and liver cancer cells, FUT8 overexpression has been shown to suppress proliferation.[6]

Invasion and Metastasis: Fucosylation is a critical regulator of cell adhesion and migration, two cornerstones of the metastatic cascade.

-

Epithelial-to-Mesenchymal Transition (EMT): Changes in fucosylation, such as the core fucosylation of E-cadherin, can weaken cell-cell adhesion, a key step in initiating EMT and promoting cell detachment.[8][9]

-

Selectin-Ligand Interactions: The synthesis of fucosylated structures like Sialyl Lewis X (sLex) on cancer cells allows them to bind to E-selectin on endothelial cells. This interaction facilitates the extravasation of tumor cells from blood vessels to form distant metastases.[10][11]

-

Integrin Signaling: Core fucosylation of integrins, such as α3β1, can modulate their function, impacting cell-matrix interactions and migratory capabilities.[5]

Immune Evasion: Fucosylation can help cancer cells evade the immune system. For example, the fucosylation of PD-1 on T cells has been reported to promote its stabilization, contributing to an immunosuppressive tumor microenvironment.[6] Similarly, core fucosylation of PD-L1 on tumor cells can affect its function.

Drug Resistance: Emerging evidence indicates that fucosylation contributes to resistance against various cancer therapies.[12] Upregulation of FUT4, FUT6, and FUT8 has been implicated in the drug resistance of hepatocellular carcinoma cell lines through the activation of the PI3K/Akt pathway.[1] Furthermore, an increase in secretome fucosylation has been identified as a pan-cancer signature of resistance to multiple targeted therapies.[12][13][14]

Signaling Pathways Modulated by Fucosylation

Fucosylation directly influences the activity of key signaling pathways that are frequently dysregulated in cancer. This modulation often occurs through the direct glycosylation of receptors, which alters their conformation, ligand-binding affinity, dimerization, and downstream signaling capacity.[6][15]

Key Fucosylation-Regulated Signaling Pathways

-

EGFR Signaling: Core fucosylation of EGFR by FUT8 is essential for its dimerization and the subsequent activation of downstream pathways like MAPK and PI3K/Akt, which promote cell proliferation and survival.[5][7]

-

TGF-β Signaling: Fucosylation of the TGF-β receptor (TGFβR) is crucial for its function. In colorectal cancer, FUT3-mediated fucosylation of TGFβRI is required for Smad2 signaling, which promotes migration and invasion.[15] Core fucosylation by FUT8 also regulates TGF-β signaling.[5][6]

-

Notch Signaling: O-fucosylation, catalyzed by POFUT1, is indispensable for the proper folding and function of Notch receptors. Dysregulation of POFUT1 can lead to altered Notch signaling, impacting cell fate decisions and promoting tumorigenesis in cancers like hepatocellular carcinoma.[6][7]

-

Integrin Signaling: Core fucosylation of α3β1 integrin, a key receptor for extracellular matrix components, is regulated by FUT8 and plays a role in cell adhesion and migration.[5]

-

NF-κB Signaling: Studies in breast cancer have shown that inhibiting fucosylation can lead to a reduction in NF-κB and TNF signaling pathways, suggesting that fucosylation is an important post-translational modification governing these pro-tumorigenic inflammatory pathways.[16]

Signaling Pathway Diagrams

Caption: Core fucosylation of EGFR enhances signaling.

Caption: Fucosylation of TGF-βR is crucial for its activity.

Caption: O-fucosylation is essential for Notch receptor function.

Quantitative Analysis of Fucosylation in Cancer

The expression levels of FUTs and the abundance of fucosylated glycans are frequently altered in tumors compared to adjacent normal tissues. These alterations often correlate with tumor stage, metastasis, and patient prognosis.

Table 1: Alterations of Fucosyltransferase (FUT) Expression in Various Cancers

| FUT Enzyme | Cancer Type(s) | Change in Expression (Tumor vs. Normal) | Associated Clinical Outcome/Biological Function |

| FUT1 | Melanoma, Oral Squamous Cell Carcinoma (OSCC), Hepatocellular Carcinoma (HCC) | Decreased | Loss promotes invasiveness and metastasis.[17] |

| Pancreatic Cancer | Decreased in primary, but re-expression inhibits metastasis | Plays a tumor-suppressive role during initiation.[6][17] | |

| Bladder, Breast, Ovarian, Prostate Cancer | Increased | Promotes proliferation, invasion, metastasis, and drug resistance.[6] | |

| FUT3 | Colorectal Cancer (CRC) | Increased | Required for TGFβ signaling, migration, and invasion.[15] |

| FUT4, FUT6 | Hepatocellular Carcinoma (HCC) | Increased | Implicated in drug resistance via PI3K/Akt pathway activation.[1] |

| FUT7 | Lung Cancer | Increased | Promotes cell proliferation, migration, and invasion.[18] |

| FUT8 | Lung, Liver, Colorectal, Ovarian, Prostate, Breast, Melanoma, Thyroid, Pancreatic Cancer | Increased | Generally promotes invasion, migration, proliferation, and metastasis.[5][6] Associated with poor prognosis.[9] |

| Gastric Cancer | Decreased | The functional role of reduced FUT8 in gastric cancer is less clear.[5][6] | |

| POFUT1 | Hepatocellular Carcinoma (HCC) | Increased | Promotes tumorigenic behavior by altering Notch signaling; correlates with poor survival.[6] |

Table 2: Alterations of Core Fucosylation (α1,6-fucosylation) in Tumors

| Cancer Type | Change in Core Fucosylation (Tumor vs. Normal) | Key Fucosylated Proteins | Biological Effect of Increased Core Fucosylation |

| Hepatocellular Carcinoma (HCC) | Increased | Alpha-fetoprotein (AFP), α-1-antitrypsin (A1AT), Ceruloplasmin | AFP-L3 (fucosylated AFP) is a biomarker for HCC diagnosis.[9][19] Promotes metastasis. |

| Lung Cancer | Increased | E-cadherin, EGFR | Weakens cell-cell adhesion, promotes metastasis.[7][8] Enhances EGFR signaling. |

| Breast Cancer | Increased | E-cadherin, Integrins | Increased in metastatic lesions, particularly bone metastases.[9][20] Promotes stemness and EMT. |

| Colorectal Cancer (CRC) | Increased | EGFR, TGF-βR | Promotes invasion and metastasis.[5] |

| Melanoma | Increased | Multiple glycoproteins | FUT8 acts as a driver of melanoma metastasis.[8] |

| Prostate Cancer | Increased | EGFR | Enhances EGFR-mediated signaling.[21] |

| Gastric Cancer | Discrepant reports (some show decrease) | N/A | The role is context-dependent and requires further investigation.[6] |

Experimental Protocols for Studying Fucosylation

A variety of techniques are employed to detect, quantify, and functionally characterize fucosylation in cancer research.

A. Detection and Quantification of Fucosylation

1. Lectin-Based Methods: Lectins are proteins that bind to specific carbohydrate structures and are powerful tools for detecting fucosylated glycans.[19]

-

Methodology:

-

Sample Preparation: Proteins are extracted from tissues or cells, or biofluids like serum or saliva are collected.

-

Lectin Interaction: The sample is incubated with a fucose-specific lectin (e.g., Aleuria aurantia lectin (AAL), Lens culinaris agglutinin (LCA), Ulex europaeus agglutinin I (UEA-I)).[21][22]

-

Detection: The lectin-glycoprotein interaction is detected. This can be done via:

-

Lectin Blotting: Similar to a Western blot, where separated proteins are probed with a labeled lectin.

-

Lectin Affinity Chromatography: Immobilized lectins are used to capture and enrich fucosylated glycoproteins from a complex mixture for subsequent analysis (e.g., by mass spectrometry).[21]

-

Lectin Microarray: Multiple lectins are printed on a slide to profile the glycan patterns of a fluorescently labeled sample.

-

Lectin-Affinity Fluorescent Labeling Quantification (LAFLQ): A high-throughput method where immobilized lectins capture fluorescently labeled glycoproteins, which are then quantified by fluorescence detection.[22][23][24]

-

-

2. Mass Spectrometry (MS)-Based Glycoproteomics: MS provides detailed structural information and site-specific localization of glycans.

-

Methodology:

-

Protein Digestion: Proteins are digested into peptides, typically with trypsin.

-

Glycopeptide Enrichment: Fucosylated glycopeptides can be enriched using lectin affinity chromatography or other methods like HILIC.[21][25]

-

Enzymatic Treatment (Optional but powerful):

-

STAGE Method: Sequential treatment with Endo F3 (cleaves between the two GlcNAc residues of the N-glycan core, but only if core fucosylated) and PNGase F (cleaves all N-glycans) generates specific mass signatures for formerly core-fucosylated sites.[26][27]

-

Glycan Truncation Strategy: Intact glycopeptides are converted into two forms (HexNAc and HexNAc+core-fucose) for simplified analysis and accurate quantification of core fucosylation occupancy.[28]

-

-

LC-MS/MS Analysis: The enriched and/or treated glycopeptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to determine the peptide sequence, glycosylation site, and glycan composition.

-

Data Analysis: Specialized software is used to identify the glycopeptides and quantify their abundance.

-

B. Functional Analysis of Fucosylation

1. Genetic Manipulation of FUTs:

-

Methodology:

-

Target Selection: Choose a FUT gene of interest (e.g., FUT8 for core fucosylation).

-

Gene Silencing/Knockout:

-

Use siRNA or shRNA to transiently or stably knock down the expression of the target FUT gene.

-

Use CRISPR/Cas9 technology to create a complete knockout of the gene in a cancer cell line.

-

-

Validation: Confirm the reduction or loss of FUT mRNA (by qRT-PCR) and protein (by Western blot), and a corresponding decrease in the relevant fucosylated structures (by lectin blotting or flow cytometry).

-

Phenotypic Assays: Perform functional assays (e.g., proliferation, migration, invasion, drug sensitivity) to compare the modified cells with control cells, thereby elucidating the function of the specific type of fucosylation.

-

2. Pharmacological Inhibition:

-

Methodology:

-

Inhibitor Treatment: Treat cancer cells with a global fucosylation inhibitor, such as 2-fluorofucose (2-FF). 2-FF is a fucose analog that gets converted into GDP-2-FF, which inhibits fucosyltransferases.[16][17]

-

Confirmation of Inhibition: Verify the reduction in cellular fucosylation using lectin-based methods.

-

Functional Analysis: Conduct cell-based or in vivo animal model experiments to assess the impact of fucosylation inhibition on cancer cell behavior, tumor growth, and metastasis.

-

Experimental Workflow Diagrams

Caption: Workflow for enrichment of fucosylated glycoproteins.

Caption: Workflow for functional analysis of fucosylation.

Conclusion and Future Perspectives

Fucosylation is a pivotal post-translational modification that is profoundly dysregulated in cancer.[18] The aberrant expression of fucosylated glycans on the cancer cell surface and on secreted proteins critically impacts cell signaling, promotes tumor progression, facilitates metastasis, and contributes to therapeutic resistance.[1][6] The enzymes responsible for these modifications, particularly the fucosyltransferases, represent a promising class of targets for novel cancer diagnostics and therapeutics.[4][29]